4-(3-Formylphenyl)-2-methylbenzonitrile
Description
4-(3-Formylphenyl)-2-methylbenzonitrile is a benzonitrile derivative featuring a formyl group at the 3-position of a phenyl ring attached to the 4-position of a 2-methylbenzonitrile core. This compound is structurally characterized by:
- Aromatic nitrile group: Provides reactivity for nucleophilic additions or substitutions.
- Formyl substituent: Enhances electrophilicity, enabling participation in condensation reactions (e.g., Schiff base formation) .
Its applications span organic synthesis intermediates, particularly in constructing diarylmethanes or heterocyclic frameworks via cross-coupling or photoredox-catalyzed reactions .
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-formylphenyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11-7-14(5-6-15(11)9-16)13-4-2-3-12(8-13)10-17/h2-8,10H,1H3 |
InChI Key |
NGDAPFNOCHARIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC(=C2)C=O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Formylphenyl)-2-methylbenzonitrile typically involves the formylation of 2-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where 2-methylbenzonitrile reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions . The reaction proceeds through the formation of an iminium ion intermediate, which then undergoes hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Formylphenyl)-2-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-(3-Carboxyphenyl)-2-methylbenzonitrile.
Reduction: 4-(3-Aminophenyl)-2-methylbenzonitrile.
Substitution: 4-(3-Nitrophenyl)-2-methylbenzonitrile or 4-(3-Halophenyl)-2-methylbenzonitrile.
Scientific Research Applications
4-(3-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Formylphenyl)-2-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modifying their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key distinctions between 4-(3-Formylphenyl)-2-methylbenzonitrile and structurally related benzonitrile derivatives:
Key Comparative Insights :
Functional Group Influence: The formyl group in this compound distinguishes it from non-carbonylated analogs like 4-(benzylsulfanyl)-2-methylbenzonitrile. This group enhances its utility in condensation reactions compared to thioether or methoxy derivatives . Methoxy vs. Methyl: 4-Formyl-3-methoxybenzonitrile () exhibits higher polarity and lower volatility (boiling point 318.2°C) than this compound due to methoxy’s electron-donating effects .
Synthetic Accessibility: this compound is typically synthesized via formylation of pre-functionalized benzonitriles, whereas 4-[(4-formylphenoxy)methyl]benzonitrile requires multi-step etherification and oxidation . Simpler analogs like 2-methylbenzonitrile are produced through direct nitrile alkylation, offering cost-effective scalability .
Thermal Stability :
- Pyrolysis studies () indicate that methyl-substituted benzonitriles (e.g., 2-methylbenzonitrile) degrade at ~500°C, releasing nitrile fragments. In contrast, formyl-containing derivatives like this compound likely exhibit lower thermal stability due to the reactive aldehyde group .
Crystallographic Behavior :
- Hydrogen-bonding patterns in this compound may differ from methoxy or sulfanyl analogs. For example, the formyl group can engage in stronger C=O···H–N interactions compared to weaker S···H or O–CH₃ interactions, affecting crystal packing .
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